molecular formula C8H9BrN2O2 B3150307 3-((6-Bromopyridin-2-yl)amino)propanoic acid CAS No. 68638-67-5

3-((6-Bromopyridin-2-yl)amino)propanoic acid

Cat. No. B3150307
CAS RN: 68638-67-5
M. Wt: 245.07 g/mol
InChI Key: CECVZFZBEGRZND-UHFFFAOYSA-N
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Description

3-((6-Bromopyridin-2-yl)amino)propanoic acid, or 6-Bromo-2-aminopropionic acid (6-BAPA), is a brominated organic compound with a wide range of applications in scientific research. It is a derivative of the amino acid, alanine, and is used as a precursor in the synthesis of a variety of compounds. 6-BAPA has been studied for its potential use in a variety of applications, including as an inhibitor of certain enzymes, a chelating agent, and as a fluorescent dye.

Scientific Research Applications

Amino Acid-Based Polymers for Biomedical Applications

Amino acid-based polymers, derived from natural amino acids, are biocompatible, biodegradable, and their degradation products are metabolizable, making them ideal for biomedical applications. For instance, poly(amino acid)s like poly(L-lysine), poly(L-glutamic acid), and poly(aspartic acid) are utilized in delivery systems for genes and drugs due to their ability to form highly branched structures, enhancing delivery efficiency and biocompatibility (Thompson & Scholz, 2021).

Advances in Amino Acid-Functionalized Quantum Dots

The functionalization of quantum dots with amino acids can significantly enhance their electronic and optical properties. Amino acid-functionalized quantum dots are highly soluble, sustainable, and biocompatible, making them suitable for various applications, including optoelectronic devices and biomedical imaging. The selection of specific amino acids for functionalization can be tailored based on desired applications, highlighting the versatility of amino acid-functionalized materials in scientific research (Ravi et al., 2021).

Bio-inspired Adhesives

Inspired by the adhesive properties of mussels, researchers have developed chitosan-catechol, a polymer conjugated with catechol to mimic the adhesive proteins found in mussels. This bio-inspired material demonstrates excellent hemostatic ability and tissue adhesion, making it a promising candidate for medical applications, such as wound healing patches and tissue sealants (Ryu, Hong, & Lee, 2015).

Synthesis and Applications of β-Amino Acid Derivatives

β-Amino acids and their derivatives play a significant role in drug research due to their biological relevance. Metathesis reactions, such as ring-closing metathesis (RCM) and cross metathesis (CM), are widely used for the synthesis of cyclic β-amino acids, which are crucial for the development of new pharmaceuticals (Kiss, Kardos, Vass, & Fülöp, 2018).

properties

IUPAC Name

3-[(6-bromopyridin-2-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-6-2-1-3-7(11-6)10-5-4-8(12)13/h1-3H,4-5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECVZFZBEGRZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((6-Bromopyridin-2-yl)amino)propanoic acid

Synthesis routes and methods

Procedure details

2-Amino-6-bromopyridine (25.0 g) was added to a mixture of ethyl acrylate (17.39 g) (1.2 eq) and acetic acid (4.55 g, 0.52 eq). The reaction mixture was heated at 130° C. for 70 hours and then cooled to room temperature. An aqueous NaOH solution (6N, 60 mL, 2.50 eq) was added and the resulting mixture was heated at reflux for one (1) hour and then cooled to room temperature. The solution was washed twice with ether and then acidified to pH 4-5 with concentrated HCl. The precipitate was collected by filtration to give the title compound as a tan solid (68% yield). M.p. 108-109° C., LCMS: m/z=245.06 (M+H+), 1H-NMR (DMSO-d6, 400 MHz) δ 3.33-3.40 (m, 4H), 6.46 (d, J=8.2 Hz, 1H), 6.63 (d, J=7.3 Hz, 1H), 7.02 (t, J=5.4 Hz, 1H), 7.27 (dd, J=8.2 and 7.3 Hz, 1H), 12.22 (bs, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
17.39 g
Type
reactant
Reaction Step One
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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